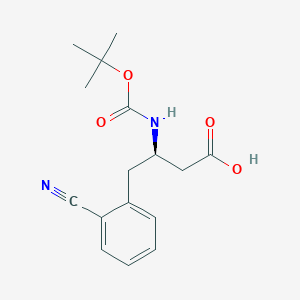

![molecular formula C12H19NO2 B1276718 N-[3-(3,4-二甲氧基苯基)丙基]-N-甲胺 CAS No. 57010-78-3](/img/structure/B1276718.png)

N-[3-(3,4-二甲氧基苯基)丙基]-N-甲胺

描述

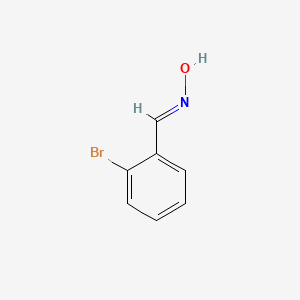

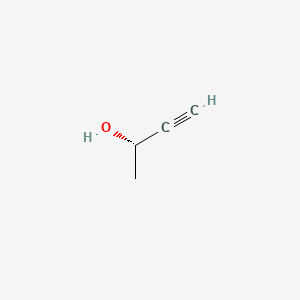

The compound N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is a chemical structure that is related to various research areas, including the synthesis of novel compounds with potential therapeutic applications, the study of receptor binding affinities, and the investigation of metabolic pathways involving monoamine oxidase and deaminase enzymes. The compound's structure includes a 3,4-dimethoxyphenyl group, which is a common moiety in bioactive molecules, and an N-methylamine group, which is relevant to the study of metabolic reactions and receptor interactions 10.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines has been reported, with a focus on their binding affinity at sigma receptors . Another study describes the synthesis of N-methylmelamines, which are important for manufacturing polymers with reduced carcinogenicity . Additionally, the preparation of N-[11C]methyl-2,5-dimethoxy-4-bromo-amphetamine through a methylation reaction highlights the synthetic approach for labeling compounds for receptor studies . These studies provide insights into the synthetic strategies that could be applied to the synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine has been characterized using various spectroscopic techniques. For example, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine were made using infrared and Raman spectroscopy . The crystal structure and hydrogen-bonding characteristics of a related benzoxazine dimer were elucidated using X-ray crystallography and FT-IR spectroscopy . These studies demonstrate the importance of molecular structure analysis in understanding the properties and potential interactions of such compounds.

Chemical Reactions Analysis

The reactivity of compounds containing the N-methyl group has been investigated, particularly in the context of metabolic reactions. The inhibition of monoamine oxidase by 3,4-dimethoxyphenethylamine derivatives has been studied, revealing the impact of structural modifications on enzyme activity . Furthermore, the metabolic formation of methylamine and dimethylamine from drugs containing the N-methyl group has been examined, providing insights into the deamination processes . These findings are relevant to the chemical reactions that N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine may undergo in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylated compounds have been characterized in several studies. The solubility, melting points, and pKb values of N-methylmelamines were determined, showing the influence of amino and methylamino groups on these properties . Additionally, the liquid chromatographic and mass spectral analysis of N-substituted analogues of 3,4-methylenedioxyamphetamine provided insights into the separation and identification of such compounds . These analyses are crucial for understanding the behavior of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine in different environments and for its potential applications.

科学研究应用

合成及其衍生物

衍生物的合成:该化合物已被用于合成新型衍生物,例如 6,7-二甲氧基-4-螺环戊烷-1,2,3,4-四氢异喹啉-1-羧酸 N-甲基酰胺,在创建具有特定取代基的新型化合物中具有应用 (Aghekyan 等人,2009)。

抗溃疡活性:2-(3,4-二甲氧基苯基)乙胺的衍生物显示出显着的抗溃疡活性,表明其潜在的治疗应用 (Hosokami 等人,1992)。

药学研究

- Sigma-2 受体配体:已经对基于该化合物的衍生物的多胺进行了研究,以了解它们在 sigma-1 和 sigma-2 受体亚型上的结合特性。这表明其在针对这些受体的药物开发中具有潜力 (de Costa 等人,1994)。

化学和生物化学研究

代谢研究:针对相关化合物代谢的研究,重点关注细胞色素 P450 酶的作用,为这些化合物的代谢途径和药物-药物相互作用提供了见解 (Nielsen 等人,2017)。

单胺氧化酶抑制:已经研究了衍生物抑制单胺氧化酶(一种与神经递质调节有关的酶)的能力 (Keller & Ferguson,1977)。

化学分析技术:色谱法分析衍生物的方法开发,突出了其在法医学和药物检测中的相关性 (Lum 等人,2016)。

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3/h6-7,9,13H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFGWCHPPYFMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427905 | |

| Record name | N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | |

CAS RN |

57010-78-3 | |

| Record name | N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。